molecular formula C26H54F3NO3S B054743 Methyltrioctylammonium trifluoromethanesulfonate CAS No. 121107-18-4

Methyltrioctylammonium trifluoromethanesulfonate

Cat. No. B054743
M. Wt: 517.8 g/mol
InChI Key: WYNCDLDEWVNKJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related trifluoromethanesulfonate compounds, such as methyl triflate, involves reactions where trifluoromethanesulfonic acid is reacted with appropriate precursors. For instance, [11C]methyl triflate was synthesized from [11C]methyl iodide by passing it through a column containing silver triflate at elevated temperatures, demonstrating a method that could potentially be adapted for the synthesis of methyltrioctylammonium trifluoromethanesulfonate by substituting the appropriate ammonium salt precursor (Jewett, 1992).

Molecular Structure Analysis

The molecular structure of triflates, including methyl trifluoromethanesulfonate, has been extensively studied. The gas-phase structure of methyl triflate revealed a gauche conformation, which could suggest similar structural tendencies for the methyltrioctylammonium trifluoromethanesulfonate molecule (Trautner et al., 1999).

Chemical Reactions and Properties

Methyltrioctylammonium trifluoromethanesulfonate is expected to participate in reactions characteristic of quaternary ammonium salts and triflates. For example, scandium trifluoromethanesulfonate has been used as an extremely active Lewis acid catalyst in acylations, indicating the potential catalytic roles of triflate-containing compounds in organic synthesis (Ishihara et al., 1996).

Physical Properties Analysis

The physical properties of ionic liquids and compounds like methyltrioctylammonium trifluoromethanesulfonate, including phase behavior and structural characteristics at different temperatures, have been a subject of research. For instance, temperature-dependent structure studies of amorphous methyltributylammonium bis(trifluoromethylsulfonyl)amide highlight the significance of temperature on the properties of related compounds (Santos et al., 2011).

Chemical Properties Analysis

The chemical properties of methyltrioctylammonium trifluoromethanesulfonate are influenced by the nature of the triflate anion and the quaternary ammonium cation. Triflates are known for their strong acid properties and ability to facilitate reactions through their excellent leaving-group characteristics. Studies on trifluoromethanesulfonic acid and its salts have provided insights into their dissociation behaviors and chemical reactivity in various solvents, underscoring the strong acid character of trifluoromethanesulfonates and their potential in synthetic applications (Fujinaga & Sakamoto, 1977).

Scientific Research Applications

  • Lubrication Performance : Methyltrioctylammonium trifluoromethanesulfonate has been studied for its tribological behavior, particularly as an additive in polar base oils, showing promising results in reducing wear and friction under different load conditions (Viesca et al., 2017).

  • Organic Synthesis : The compound has applications in organic synthesis, notably in the synthesis of [11C]methyl triflate, which is important in radiolabeling and imaging studies (Jewett, 1992).

  • Electrochemical Studies : It has been used in electrochemical studies, such as investigating the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents, which is relevant for understanding the behavior of ionic liquids and solvents (Fujinaga & Sakamoto, 1977).

  • Catalytic Activity : It serves as a catalyst in chemical reactions, such as in acylation of alcohols with acid anhydrides and in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Liquid-Liquid Extraction : The compound is also explored in the extraction of europium (III) from nitric acid medium, demonstrating its potential in metal extraction and purification processes (Rout & Ramanathan, 2020).

  • Structural and Charge Transport Studies : Investigations into its molecular structure and charge transport properties, especially in ionic liquids, have been conducted to understand its behavior in different states (Griffin et al., 2014).

Safety And Hazards

Methyltrioctylammonium trifluoromethanesulfonate is a hazardous chemical. It is flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl(trioctyl)azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNCDLDEWVNKJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047904
Record name Methyltrioctylammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltrioctylammonium trifluoromethanesulfonate

CAS RN

121107-18-4
Record name Methyltricaprylylammonium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLTRICAPRYLYLAMMONIUM TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltrioctylammonium trifluoromethanesulfonate
Reactant of Route 2
Methyltrioctylammonium trifluoromethanesulfonate
Reactant of Route 3
Methyltrioctylammonium trifluoromethanesulfonate
Reactant of Route 4
Methyltrioctylammonium trifluoromethanesulfonate
Reactant of Route 5
Methyltrioctylammonium trifluoromethanesulfonate
Reactant of Route 6
Methyltrioctylammonium trifluoromethanesulfonate

Citations

For This Compound
44
Citations
X Huang, H Guo, K Wang, X Liu - Organic Electronics, 2017 - Elsevier
… In this study, we introduced an ionic liquid methyltrioctylammonium trifluoromethanesulfonate (MATS) to passivate the traps and boundaries at the interface of the in junction. The …
Number of citations: 51 www.sciencedirect.com
M Atilhan, B Anaya, R Ullah, LT Costa… - The Journal of …, 2016 - ACS Publications
… Ionic liquids methyltrioctylammonium trifluoromethanesulfonate [MTOA][OTf], butyltrimethylammonium bis[(trifluoromethyl)sulfonyl]imide [BTMA][Tf 2 N], diethylmethylammonium …
Number of citations: 30 pubs.acs.org
JY Lee, SY Kim, HJ Yoon - Advanced Optical Materials, 2022 - Wiley Online Library
… ) and its derivative, [ 10 ] fullerenes, [ 11 ] Lewis bases such as thiophene and pyridine, [ 12 ] and hydrophobic structures such as methyltrioctylammonium trifluoromethanesulfonate (…
Number of citations: 26 onlinelibrary.wiley.com
S Galai, AP De Los Ríos, FJ Hernández-Fernández… - RSC Advances, 2015 - pubs.rsc.org
The use of a wide range of water miscible and immiscible ionic liquids (ILs) as reaction media for ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt) …
Number of citations: 45 pubs.rsc.org
M Thambidurai, HA Dewi, A Kanwat, SS Periyal… - Journal of Power …, 2023 - Elsevier
… (DMIMPF6), imidazolium iodide (ImI), tetramethylammonium hydroxide (TMAH), 1-ethylpyridinium chloride, and methyltrioctylammonium trifluoromethanesulfonate (MATS) etc., have …
Number of citations: 1 www.sciencedirect.com
H Li, L Tao, F Huang, Q Sun, X Zhao… - … applied materials & …, 2017 - ACS Publications
… (18) Liu et al. introduced an ionic liquid methyltrioctylammonium trifluoromethanesulfonate (MATS) to passivate the traps and boundaries at the interface of the i–n junction, which …
Number of citations: 118 pubs.acs.org
J Sun, Z Ren, Z Wang, H Wang, D Wu… - Advanced Optical …, 2023 - Wiley Online Library
… For example, Liu et al. used methyltrioctylammonium trifluoromethanesulfonate to passivate defects and to fill the surficial boundaries at the perovskite-electron transport layer interface …
Number of citations: 0 onlinelibrary.wiley.com
J Mindemark, L Edman - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
… Moreover, Shao et al. reported a long operational lifetime of several days at significant luminance from sandwich-cell LECs, using methyltrioctylammonium trifluoromethanesulfonate (…
Number of citations: 77 pubs.rsc.org
MC Ho, CH Chao, CH Chen, RJ Wu… - Macromolecules, 2012 - ACS Publications
… For the purposes of easy processing and good free-standing film quality, the methyltrioctylammonium trifluoromethanesulfonate, [Oct 3 NMe][TfO] (IL), has been used in the …
Number of citations: 9 pubs.acs.org
Y Guo, J Tao, F Shi, X Hu, Z Hu, K Zhang… - ACS Applied Energy …, 2018 - ACS Publications
… (33) used methyltrioctylammonium trifluoromethanesulfonate to passivate the interface of perovskite and PCBM achieving an enhanced device efficiency of 17.51%.Wu et al. (34) used …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.